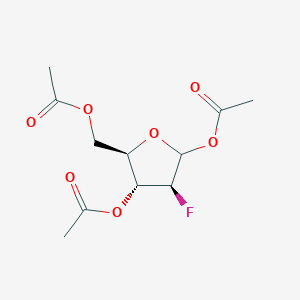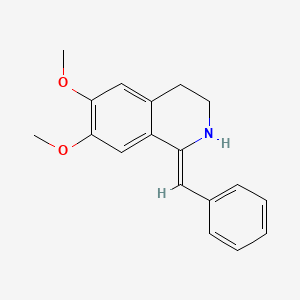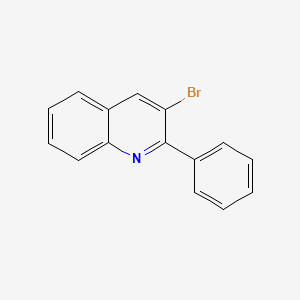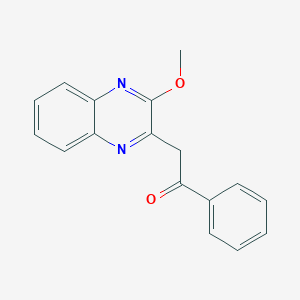
4,7-Dichloro-8-fluoro-6-(trifluoromethyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichloro-8-fluoro-6-(trifluoromethyl)quinazoline is a synthetic organic compound with the molecular formula C9H2Cl2F4N2 and a molecular weight of 285.02 g/mol . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a quinazoline core. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and material science.
Vorbereitungsmethoden
The synthesis of 4,7-Dichloro-8-fluoro-6-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the quinazoline ring . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4,7-Dichloro-8-fluoro-6-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules. Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,7-Dichloro-8-fluoro-6-(trifluoromethyl)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: Researchers use it to study the interactions of fluorinated compounds with biological systems, which can provide insights into drug design and development.
Wirkmechanismus
The mechanism of action of 4,7-Dichloro-8-fluoro-6-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and specificity. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Vergleich Mit ähnlichen Verbindungen
4,7-Dichloro-8-fluoro-6-(trifluoromethyl)quinazoline can be compared with other similar compounds, such as:
4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline: This compound has a similar structure but differs in the position of the trifluoromethyl group.
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline: This compound includes a bromine atom instead of a chlorine atom at the 7-position
Eigenschaften
Molekularformel |
C9H2Cl2F4N2 |
|---|---|
Molekulargewicht |
285.02 g/mol |
IUPAC-Name |
4,7-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H2Cl2F4N2/c10-5-4(9(13,14)15)1-3-7(6(5)12)16-2-17-8(3)11/h1-2H |
InChI-Schlüssel |
VWVULWUDDKYEGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1C(F)(F)F)Cl)F)N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11843703.png)
![7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B11843709.png)





![4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B11843737.png)




